molecular formula C28H35Cl2NO5S B612071 Navtemadlin CAS No. 1352066-68-2

Navtemadlin

カタログ番号: B612071
CAS番号: 1352066-68-2
分子量: 568.6 g/mol
InChIキー: DRLCSJFKKILATL-YWCVFVGNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Navtemadlin (KRT-232) is an orally bioavailable, potent, and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction . By binding to MDM2, this compound disrupts its inhibitory interaction with the tumor suppressor protein p53, restoring p53's transcriptional activity and leading to cell cycle arrest and apoptosis in TP53 wild-type cancer cells . This mechanism is particularly relevant in cancers where p53 function is intact but suppressed by MDM2 overexpression, offering a targeted strategy to reactivate a fundamental cellular defense pathway . In preclinical research, this compound has demonstrated robust on-target activity, inducing dose-dependent p53 pathway activation and complete, durable tumor regression in models, with particular sensitivity observed in MDM2-amplified cancers . Its research value is underscored by promising clinical data across several oncology indications. As a single agent, this compound has shown efficacy in relapsed/refractory myelofibrosis, achieving spleen volume reduction, symptom improvement, and biomarker changes indicative of potential disease modification, such as reduced driver mutation variant allele frequency and bone marrow fibrosis . Furthermore, research explores its synergy with other agents; combining this compound with the JAK inhibitor ruxolitinib has shown enhanced apoptotic activity in myelofibrosis models, providing a rationale for combination strategies to overcome treatment resistance . Investigation in solid tumors, including glioblastoma, continues to evaluate its potential to sensitize cancer cells to standard-of-care therapies . This compound remains an investigational compound in multiple active and recruiting clinical trials, solidifying its role as a critical tool for exploring MDM2 inhibition in oncology research .

特性

IUPAC Name

2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23-,24-,26-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLCSJFKKILATL-YWCVFVGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CS(=O)(=O)C(C)C)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35Cl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025652
Record name AMG-232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352066-68-2
Record name Navtemadlin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352066682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Navtemadlin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMG-232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAVTEMADLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R7G6EH5UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Chromatographic Separation and Mass Spectrometry Parameters

This compound and its internal standard, D6-navtemadlin, are separated using a Zorbax XDB C18 column with gradient elution. The mobile phase consists of acetonitrile and water with 0.1% formic acid, achieving baseline separation within a 3-minute runtime. Detection is performed using a SCIEX 5500 triple quadrupole mass spectrometer in positive electrospray ionization mode, monitoring transitions of m/z 533.3 → 346.2 for this compound and m/z 539.3 → 346.2 for D6-navtemadlin.

Table 1: Validation Parameters for this compound LC-MS/MS Assay

ParameterPlasmaBrain Homogenate
Linear range (ng/mL)1–1,0001–1,000
Accuracy (%)96.1–102.095.7–104
Precision (CV %)≤10.6≤6.6
Dilution integrity8,000 ng/mL (1:10 valid)N/A
Long-term stability20 months at −70°C20 months at −70°C

Sample Preparation Protocol

Biological samples are processed via protein precipitation:

  • Plasma/brain homogenate : 50 μL aliquots mixed with 200 μL acetonitrile containing 10 ng/mL D6-navtemadlin.

  • Vortex and centrifuge : 1,200 ×g for 5 minutes at ambient temperature.

  • Supernatant transfer : 10 μL injected into the LC-MS/MS system.

This method has been applied to clinical samples from patients receiving 120 mg/day this compound, demonstrating reliable quantification in both plasma and brain tissue.

Preparation of this compound Metabolites

Generation of this compound Glucuronide

Synthesis of Deuterated this compound Analogs

Deuteration improves metabolic stability without altering pharmacological activity. This compound-d7, a deuterated analog, replaces seven hydrogen atoms with deuterium at specific positions.

Deuteration Strategy

  • Positional selectivity : Deuterium incorporation at metabolically vulnerable sites (e.g., methyl groups, aromatic positions).

  • Synthetic route :

    • Base compound : this compound dissolved in deuterated solvent (e.g., D2O or CD3OD).

    • Catalytic exchange : Acid- or base-catalyzed H/D exchange under controlled temperature (50–80°C).

    • Purification : Chromatographic separation to isolate deuterated species.

Table 2: Reaction Conditions for this compound-d7 Synthesis

ParameterOptimal Range
Temperature60–80°C
PressureAmbient
Reaction time24–48 hours
CatalystPd/C or PtO2
SolventD2O/CD3OD (1:1)

Analytical Confirmation

  • Mass spectrometry : ESI-MS confirms m/z 540.3 ([M+H]+) for this compound-d7 vs. 533.3 for this compound.

  • NMR : Deuterium incorporation verified by absence of proton signals at specific δ values.

ConditionResult (% nominal concentration)
20 months at −70°C98.5–101.2
3 freeze-thaw cycles97.8–102.4
Autosampler (5°C, 72h)95.6–103.1

Comparative Analysis with Related MDM2 Inhibitors

While this compound’s synthesis remains undisclosed, the preparation of structurally similar MDM2 inhibitors offers indirect insights. BI-0282, a spirooxindole-based inhibitor, employs a dipolar cycloaddition and Davis–Beirut reaction for scaffold assembly.

Key Synthetic Steps for BI-0282 (Analogy to this compound)

  • Three-component cycloaddition : Nitrostyrene, l-serine, and 6-chloroisatin yield spirooxindole intermediates.

  • Reductive amination : Cyclopropylcarboxaldehyde and sodium triacetoxyborohydride introduce cyclic substituents.

  • Davis–Beirut reaction : Intramolecular annulation forms the polycyclic core.

Table 4: Reaction Yields for BI-0282 Synthesis

StepYield (%)
Cycloaddition30
Reductive amination92
Davis–Beirut reaction85

化学反応の分析

Metabolic Reactions

Navtemadlin undergoes Phase II metabolism via glucuronidation , forming This compound-acyl-glucuronide as its primary metabolite. This reaction involves the transfer of glucuronic acid to the parent compound, mediated by UDP-glucuronosyltransferases (UGTs).

Parameter Value Source
Metabolite exposure ratio~40% of parent compound
Enzymatic pathwayUGT1A1/UGT1A3-mediated
Metabolic stability (t₁/₂)9.1 hours (in vitro)

Glucuronidation occurs at the carboxylic acid group of the acetic acid moiety, enhancing water solubility for renal excretion.

Stability Under Storage Conditions

This compound exhibits robust stability in biological matrices under specific conditions:

Plasma Stability

Condition Stability Duration Degradation Source
Frozen plasma (−70°C)≥20 months<5%
Room temperature (6 hours)StableNone detected
Freeze-thaw cycles (3 cycles)Stable<10%

Chemical Stability in Solution

  • pH Sensitivity : Stable in acetonitrile-water (1:1, v/v) solutions for ≥24 hours at 5°C .

  • Light Sensitivity : No photodegradation reported under standard laboratory lighting .

Analytical Detection and Fragmentation Patterns

This compound’s chemical behavior under LC-MS/MS conditions reveals key fragmentation pathways:

Mass Spectrometry Parameters

Parameter Value Source
Ionization modePositive electrospray (ESI+)
Precursor ion (m/z)569.2 → 194.2 (this compound)
Internal standardD⁶-navtemadlin (m/z 575.2 → 200.2)

The dominant fragmentation involves cleavage of the sulfonyl group and decarboxylation of the acetic acid moiety, producing diagnostic ions at m/z 194.2 .

In-source Fragmentation of Metabolites

This compound glucuronide undergoes in-source fragmentation during LC-MS/MS analysis, reverting to the parent ion (m/z 569.2). Chromatographic separation is critical to avoid interference:

Compound Retention Time (min)Source
This compound1.77
This compound glucuronide1.41

Synthetic Considerations

While synthetic routes are proprietary, structural analysis suggests:

  • Chlorophenyl Groups : Introduced via Suzuki-Miyaura coupling .

  • Sulfonyl Moiety : Likely formed through oxidation of a thioether intermediate .

  • Piperidinone Core : Constructed via Dieckmann cyclization or reductive amination .

Reactivity with Biological Targets

This compound binds MDM2 through hydrophobic interactions with residues Tyr67, Val93, and His96. Key reactive features include:

  • Chlorophenyl Rings : Engage in π-π stacking and van der Waals interactions.

  • Acetic Acid Group : Stabilizes hydrogen bonding with MDM2’s Lys94 .

科学的研究の応用

Introduction to Navtemadlin

This compound, also known as KRT-232, is a novel oral inhibitor of the MDM2 protein, which negatively regulates the tumor suppressor protein p53. This compound has garnered attention for its therapeutic potential in treating various hematological malignancies, particularly myelofibrosis, a type of bone marrow cancer characterized by the overproduction of fibrous tissue. The following sections explore the scientific research applications of this compound, focusing on its efficacy, mechanisms of action, and clinical trial outcomes.

Key Mechanisms

  • Inhibition of MDM2 : Prevents negative regulation of p53.
  • Induction of Apoptosis : Promotes programmed cell death in cancerous cells.
  • Synergistic Effects : Works effectively in combination with other therapies, such as JAK inhibitors.

Myelofibrosis Treatment

This compound has shown promising results in clinical trials for patients with myelofibrosis, particularly those who are refractory to JAK inhibitors. The BOREAS trial demonstrated significant clinical benefits:

  • Spleen Volume Reduction : Nearly tripled reductions in spleen volume compared to best available therapy (BAT).
  • Symptom Improvement : 24% of patients achieved a total symptom score reduction of at least 50%, compared to 12% in the BAT group .
  • Bone Marrow Fibrosis Reduction : 48% of patients experienced improved bone marrow fibrosis .

Combination Therapy with Ruxolitinib

The combination of this compound with ruxolitinib has been explored for its enhanced efficacy. In the KRT-232-109 trial:

  • Spleen Volume Reduction : Achieved significant improvements among patients with TP53 wild-type myelofibrosis.
  • Total Symptom Score Improvement : Notable reductions were observed, indicating enhanced quality of life for patients .

BOREAS Trial Overview

The BOREAS trial was a pivotal phase III study comparing this compound monotherapy against BAT in patients with JAK inhibitor-refractory myelofibrosis. Key findings include:

Outcome MeasureThis compound GroupBest Available Therapy Group
Spleen Volume Reduction ≥ 35%15%5%
Total Symptom Score Reduction ≥ 50%24%12%
Bone Marrow Fibrosis Improvement48%24%

These results underscore this compound's potential as a disease-modifying agent in myelofibrosis treatment .

Long-Term Efficacy and Safety Profile

This compound's long-term efficacy was highlighted by sustained responses beyond 48 weeks, with some patients remaining on therapy for over two years. The safety profile was manageable, with gastrointestinal toxicity and thrombocytopenia being the most common adverse events. Both side effects were reversible and manageable .

作用機序

ナブテマドリンは、MDM2蛋白質に結合してその効果を発揮し、それによってMDM2がp53と相互作用することを防ぎます。この阻害は、p53の安定化と活性化につながり、それは次にアポトーシス誘導遺伝子の発現を誘導します。これらの遺伝子の活性化は、癌細胞におけるアポトーシスの開始につながります。 ナブテマドリンの主な分子標的はMDM2とp53であり、関与する経路にはp53シグナル伝達経路が含まれます .

6. 類似の化合物との比較

ナブテマドリンは、その高い効力と選択性のために、MDM2阻害剤の中でもユニークです。類似の化合物には以下が含まれます。

ナブテマドリンは、強力な腫瘍増殖阻害を誘導し、併用療法での使用の可能性があることから際立っています .

類似化合物との比較

Comparison with MDM2 Inhibitors

Navtemadlin is distinguished from other MDM2 inhibitors by its potency, selectivity, and clinical versatility. Key comparisons include:

SAR405838
  • Structure/Mechanism : Structurally similar to APG-115, designed at the University of Michigan.
  • Efficacy: Preclinical activity in leukemia and solid tumors, but ineffective in GBM patient-derived xenografts due to poor blood-brain barrier (BBB) penetration .
  • Clinical Status : Discontinued despite acceptable Phase I safety profiles, highlighting BBB limitations .
APG-115
  • Improvements: Enhanced solubility over SAR405838; IC50 values in the low nanomolar range in p53 wild-type models.
  • Efficacy: Achieved complete tumor remission in osteosarcoma and leukemia xenografts at 100 mg/kg .
  • Clinical Status : Active in Phase I/II trials for solid tumors and hematologic malignancies .
Idasanutlin (RG7388)
  • Comparison : Demonstrated comparable tumor regression to this compound in EBV-positive lymphoma models .
  • Limitations : Higher incidence of gastrointestinal toxicity in clinical trials .
Nutlin-3a
  • Potency: Less potent than this compound; IC50 values 10–100-fold higher in hypoxic and normoxic conditions .
  • Off-Target Effects : Induces p53-independent DNA damage, unlike this compound’s high selectivity .
RG7112
  • Efficacy : this compound is 9.5-fold more potent in GBM cells and superior in MDM2-amplified contexts .
  • Clinical Use: Limited by toxicity, whereas this compound shows manageable safety profiles .

Table 1: Key Preclinical and Clinical Comparisons

Inhibitor IC50 (nM) BBB Penetration Clinical Phase Key Trials/Outcomes
This compound 0.6 Yes III SVR35: 15% in MF
SAR405838 10–100 No Discontinued Failed in GBM
APG-115 1–5 Not reported I/II Tumor remission
Nutlin-3a 50–500 Limited Preclinical Off-target toxicity
RG7112 5.7 Limited II Higher toxicity

Pharmacokinetic Comparison

This compound exhibits favorable PK properties:

  • Absorption : Near-complete oral absorption, unaffected by food or gastric pH .
  • Metabolism : Primarily glucuronidated (M1 metabolite); minimal renal excretion .
  • Half-Life : ~17 hours in cancer patients, supporting daily dosing .
  • Bioequivalence: New and old tablet formulations show comparable AUC and Cmax, with minor differences in absorption rate .

Table 2: Pharmacokinetic Parameters

Parameter This compound SAR405838 APG-115
Oral Bioavailability >90% Moderate High
Half-Life (h) 17 8–10 12–14
BBB Penetration Yes No Unknown
Food Effect None None None
Efficacy
  • Myelofibrosis : In the Phase III BOREAS trial, this compound achieved SVR35 in 15% of JAK inhibitor-refractory patients (vs. 5% with best available therapy) and reduced driver mutation variant allele frequency (VAF) in 34% of patients, indicating disease modification .
  • Glioblastoma: this compound monotherapy activated p53 in recurrent GBM, with combination studies (e.g., temozolomide) showing enhanced tumor regression .
  • Lymphoma : Complete tumor regression in EBV-positive models, comparable to idasanutlin .

Combination Therapies

  • With Ruxolitinib : Synergistic apoptosis in MF via p53 activation and JAK-STAT inhibition, with ongoing trials (NCT04485260) .
  • With Temozolomide : Enhanced cytotoxicity in GBM by coupling p53 reactivation with DNA damage .

生物活性

Navtemadlin (KRT-232) is a novel MDM2 inhibitor that has shown promising biological activity in the treatment of relapsed or refractory myelofibrosis (MF). This compound acts primarily by enhancing the function of the p53 tumor suppressor protein, which plays a critical role in regulating cell cycle, apoptosis, and genomic stability. The following sections detail the biological activity of this compound, supported by clinical trial data, case studies, and relevant research findings.

This compound targets the MDM2 protein, a negative regulator of p53. By inhibiting MDM2, this compound stabilizes p53, leading to enhanced transcription of genes involved in cell cycle arrest and apoptosis. This mechanism is particularly relevant in myelofibrosis, where aberrant signaling pathways contribute to disease progression and poor patient outcomes.

Phase 3 BOREAS Trial

The phase 3 BOREAS trial (NCT03930732) evaluated the efficacy of this compound in patients with relapsed or refractory myelofibrosis. Key findings from this trial include:

  • Patient Demographics : 183 patients were enrolled, with 123 receiving this compound and 60 receiving best available therapy (BAT).
  • Dosage : this compound was administered at 240 mg daily for seven days followed by a 21-day drug holiday.
  • Primary Endpoint : The primary endpoint was spleen volume response (SVR) at 24 weeks.

Results Summary

Parameter This compound Arm (n=123) BAT Arm (n=60)
Median Reduction in CD34+ Cells68% at 12 weeks52% at 12 weeks
Median Reduction in CD34+ Cells70% at 24 weeks38% at 24 weeks
Median Reduction in CD34+ Cells76% at 36 weeks33% at 36 weeks
Reduction in Driver Gene VAF21% (≥50%)12% (≥50%)
Improvement in Bone Marrow Fibrosis47% improved by ≥1 grade24% improved by ≥1 grade

These results indicate that this compound significantly reduces circulating CD34+ cells and driver gene variant allele frequency (VAF), which are critical biomarkers for myelofibrosis severity.

Biological Markers and Disease Burden

This compound's treatment effects extend beyond cellular reductions. The compound has been associated with a decrease in pro-inflammatory cytokines over a period of up to 48 weeks. Notable cytokines measured included:

  • TNFα
  • IL-6
  • CRP
  • IL-8
  • TGF-β

This reduction suggests that this compound may also mitigate inflammatory processes associated with myelofibrosis.

Case Studies

In an open-label, multicenter phase 1b/2 study, this compound demonstrated dose-dependent activity against leukemic cell burdens. Patients treated with this compound showed significant improvements in overall survival compared to historical controls.

One notable case involved a patient who exhibited a complete molecular response after six months of this compound treatment, correlating with substantial reductions in both CD34+ cell counts and driver gene VAF.

Future Directions

The ongoing POIESIS study (NCT06479135) will further explore this compound's efficacy when combined with ruxolitinib in JAK inhibitor-naive patients. This study aims to assess whether the combination therapy can enhance clinical outcomes compared to monotherapy.

Q & A

Q. What is the molecular mechanism of Navtemadlin in restoring p53 function, and how is this validated experimentally?

this compound inhibits the MDM2-p53 interaction, reactivating p53-mediated apoptosis in malignant cells. Methodologically, this is validated using:

  • Binding assays : Measure inhibition constants (e.g., IC₅₀ = 0.6 nM, Kd = 0.045 nM) via fluorescence polarization or surface plasmon resonance .
  • Cellular assays : Treat TP53 wild-type cell lines (e.g., SJSA-1, HCT116) with this compound (0–10 μM for 72 hours) and assess apoptosis via flow cytometry or caspase-3/7 activation .
  • In vivo models : Administer this compound (10–75 mg/kg orally) in xenograft models and monitor tumor regression via caliper measurements .

Q. What are the standard dosing regimens and endpoints in this compound clinical trials for myelofibrosis (MF)?

  • Dosing : 240 mg/day (Days 1–7 of a 28-day cycle) in Phase 2 trials for MF, balancing efficacy and tolerability .
  • Primary endpoints : Spleen Volume Reduction (SVR ≥35%) and Total Symptom Score (TSS) improvement (>50%) via MRI and patient-reported outcomes .
  • Secondary endpoints : Reduction in driver mutation Variant Allele Frequency (VAF) and CD34+ cell counts in peripheral blood .

Advanced Research Questions

Q. How can researchers statistically correlate biomarker changes (e.g., VAF reduction) with clinical outcomes in this compound trials?

  • Methodology : Use non-parametric tests like Spearman’s rank correlation to link continuous variables (e.g., VAF reduction ≥20%) with categorical outcomes (e.g., SVR response). For example, reported a significant correlation (32% vs. 5% SVR response in patients with ≥20% vs. <20% VAF reduction; P = 0.0072) .
  • Data stratification : Subgroup analyses by mutation type (JAK2/CALR/MPL) or high-molecular-risk (HMR) gene status (ASXL1, EZH2) to identify predictive biomarkers .

Q. What experimental designs address contradictory data in this compound’s biomarker efficacy across patient subgroups?

  • Controlled variables : Include baseline fibrosis grade, cytokine levels (e.g., TNFα via ELISA), and prior therapies (e.g., ruxolitinib resistance) to contextualize discrepancies .
  • Multivariate regression : Adjust for confounders like age, sex, and comorbidities when analyzing CD34+ cell reduction or bone marrow fibrosis improvement .
  • Longitudinal sampling : Collect serial peripheral blood samples (baseline, Week 12, Week 24) to track dynamic biomarker changes .

Methodological Frameworks

Q. How should researchers design preclinical studies to evaluate this compound’s combination therapies?

  • Synergy assays : Use Chou-Talalay combination index (CI) calculations in TP53 wild-type cell lines treated with this compound and JAK inhibitors (e.g., ruxolitinib) .
  • In vivo validation : Co-administer this compound with standard therapies in PDX models and assess survival via Kaplan-Meier analysis .

Q. What guidelines ensure reproducibility in this compound’s experimental protocols?

  • Detailed methods : Specify cell culture conditions (e.g., media, passage number), drug preparation (solvents, storage), and assay thresholds (e.g., apoptosis ≥20% vs. baseline) .
  • Data transparency : Deposit raw sequencing data (e.g., VAF from NGS) in public repositories (e.g., GEO) with accession codes cited in publications .

Data Presentation and Analysis

Q. How should complex clinical trial data (e.g., mutation profiles) be visualized for publication?

  • Heatmaps : Display baseline mutation prevalence (e.g., JAK2: 73%, CALR: 19%) and post-treatment VAF changes .
  • Kaplan-Meier curves : Illustrate progression-free survival in subgroups with HMR mutations vs. wild-type .

Q. What statistical methods are appropriate for small-sample this compound studies (e.g., Phase 1/2)?

  • Exact tests : Use Fisher’s exact test for categorical outcomes (e.g., response rates) in cohorts with n < 30 .
  • Bootstrapping : Estimate confidence intervals for median survival or VAF reduction in underpowered subgroups .

Tables

Q. Table 1. Key Biomarkers in this compound Trials for MF

BiomarkerMeasurement MethodClinical RelevanceReference
Driver mutation VAFNGS (≥500x coverage)Predicts SVR response (Spearman’s ρ = 0.42)
CD34+ cellsFlow cytometryCorrelates with marrow fibrosis reduction
Serum TNFαELISALinks to symptom improvement (TSS)

Q. Table 2. This compound Clinical Trial Phases

PhaseIndicationEnrollmentKey FindingsReference
2Relapsed/Refractory MF11316% SVR ≥35%, 30% TSS >50% improvement
3Recurrent Endometrial Cancer107Ongoing (NCT03662126)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。